molecular formula C15H9F2N5OS B11056699 2-[(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl]-N-(2,4-difluorophenyl)acetamide

2-[(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl]-N-(2,4-difluorophenyl)acetamide

Cat. No.: B11056699
M. Wt: 345.3 g/mol
InChI Key: PLPFIOOQXYRUCG-UHFFFAOYSA-N
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Description

2-[(6-Amino-3,5-dicyano-2-pyridyl)sulfanyl]-N~1~-(2,4-difluorophenyl)acetamide is a complex organic compound with a molecular formula of C21H13F2N5OS and a molecular weight of 421.42 g/mol . This compound is characterized by its unique structure, which includes an amino group, dicyano groups, a pyridyl ring, and a difluorophenyl group. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

The synthesis of 2-[(6-amino-3,5-dicyano-2-pyridyl)sulfanyl]-N~1~-(2,4-difluorophenyl)acetamide involves several steps. One common method includes the reaction of 6-sulfanyl intermediates with 2-(bromomethyl)-1H-imidazole hydrobromide or methyl chloroacetate in the presence of sodium hydrogen carbonate at room temperature . The reaction conditions must be carefully controlled to ensure the desired product is obtained with high purity and yield.

Chemical Reactions Analysis

2-[(6-amino-3,5-dicyano-2-pyridyl)sulfanyl]-N~1~-(2,4-difluorophenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and sulfanyl groups, using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-[(6-amino-3,5-dicyano-2-pyridyl)sulfanyl]-N~1~-(2,4-difluorophenyl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-[(6-amino-3,5-dicyano-2-pyridyl)sulfanyl]-N~1~-(2,4-difluorophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

2-[(6-amino-3,5-dicyano-2-pyridyl)sulfanyl]-N~1~-(2,4-difluorophenyl)acetamide can be compared with similar compounds such as:

These compounds share similar structural features but differ in the substituents attached to the pyridyl and phenyl rings. The unique combination of functional groups in 2-[(6-amino-3,5-dicyano-2-pyridyl)sulfanyl]-N~1~-(2,4-difluorophenyl)acetamide contributes to its distinct chemical and biological properties.

Properties

Molecular Formula

C15H9F2N5OS

Molecular Weight

345.3 g/mol

IUPAC Name

2-(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl-N-(2,4-difluorophenyl)acetamide

InChI

InChI=1S/C15H9F2N5OS/c16-10-1-2-12(11(17)4-10)21-13(23)7-24-15-9(6-19)3-8(5-18)14(20)22-15/h1-4H,7H2,(H2,20,22)(H,21,23)

InChI Key

PLPFIOOQXYRUCG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)F)NC(=O)CSC2=C(C=C(C(=N2)N)C#N)C#N

Origin of Product

United States

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